molecular formula C26H36O8 B583889 6|A-Methyl Hydrocortisone 21-Hemisuccinate CAS No. 119657-85-1

6|A-Methyl Hydrocortisone 21-Hemisuccinate

Cat. No. B583889
CAS RN: 119657-85-1
M. Wt: 476.566
InChI Key: VHQHMYZONZIQMP-XYMSELFBSA-N
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Description

6|A-Methyl Hydrocortisone 21-Hemisuccinate, also known as Corticosterone, 17-hydroxy-6α-methyl-, 21- (H succinate) (6CI), is a derivative of succinic acid in which one of the carboxy groups is esterified by the C-21 hydroxy group of cortisol (hydrocortisone) . It has a molecular formula of C26 H36 O8 and a molecular weight of 476.56 .


Physical And Chemical Properties Analysis

6|A-Methyl Hydrocortisone 21-Hemisuccinate is a light beige solid . It has a molecular weight of 476.56 and a molecular formula of C26 H36 O8 .

Scientific Research Applications

Therapeutic Medicine Delivery

BM23AP4A2H is utilized in the development of therapeutic medicine delivery systems. Its properties facilitate the controlled release of drugs, enhancing the efficacy of treatments for various conditions. This application is crucial in creating targeted therapies that minimize side effects and improve patient outcomes .

Disease Detection and Diagnosis

In the field of diagnostics, BM23AP4A2H plays a role in the formulation of diagnostic agents. These agents can be used in imaging techniques to detect diseases at early stages, which is vital for conditions where early intervention can significantly alter the prognosis .

Biosensing

The compound’s unique characteristics make it suitable for biosensing applications. It can be incorporated into sensors that detect biological markers, aiding in the monitoring of health conditions and the environment. This application is particularly important for the real-time detection of pathogens or toxins .

Regenerative Medicine

BM23AP4A2H contributes to the advancement of regenerative medicine. It’s involved in the creation of scaffolds that support the growth and differentiation of cells, which is essential for tissue engineering and the healing of damaged tissues .

Disease Treatment

As a bioactive polymer, BM23AP4A2H is used in the treatment of diseases by modulating immune responses or delivering therapeutic agents directly to the affected site. This application is significant for chronic and acute conditions that require localized treatment .

Biomedical Device Fabrication

The compound’s properties are beneficial in the manufacturing of biomedical devices. These devices range from implants to wearable technology that can monitor and manage health conditions, improving the quality of life for patients .

Hydrogel and Wound Dressing Material

In the biomedical sector, BM23AP4A2H is used to create hydrogels and dressing materials for wound treatment. These materials promote healing by maintaining a moist environment and delivering drugs or other bioactive substances to the wound site .

Functional Packaging Film and Coatings

BM23AP4A2H-based polymers are employed in the production of functional packaging films and coatings. These materials extend the shelf life of food items by providing active and intelligent packaging solutions that respond to environmental changes .

Mechanism of Action

Target of Action

BM23AP4A2H, also known as 6|A-Methyl Hydrocortisone 21-Hemisuccinate, is a glucocorticoid . Glucocorticoids primarily target the glucocorticoid receptor (GR), a type of nuclear receptor that is present inside cells . Upon binding to glucocorticoids, the GR undergoes a conformational change, allowing it to translocate into the nucleus and bind to glucocorticoid response elements (GREs) in the DNA, thereby regulating the transcription of target genes .

Mode of Action

The interaction of BM23AP4A2H with its target, the GR, results in the modulation of gene expression . This modulation can lead to both upregulation and downregulation of genes, depending on the specific GREs involved . The changes in gene expression can affect various biological processes, including inflammation, immune response, and metabolism .

Biochemical Pathways

BM23AP4A2H, like other glucocorticoids, affects multiple biochemical pathways. It can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-3, thereby reducing inflammation . Additionally, it can influence metabolic pathways, affecting processes such as glucose metabolism and lipid metabolism .

Pharmacokinetics

Glucocorticoids generally exhibit good oral bioavailability and are metabolized in the liver . They are also known to bind extensively to plasma proteins, particularly corticosteroid-binding globulin . The elimination of glucocorticoids typically involves urinary excretion of metabolites .

Result of Action

The molecular and cellular effects of BM23AP4A2H’s action are diverse, given its wide range of target genes. It can suppress the immune response and reduce inflammation, making it potentially useful in the treatment of conditions such as autoimmune diseases . It can also influence metabolic processes, affecting the body’s handling of carbohydrates, proteins, and fats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BM23AP4A2H. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetic variations, age, and health status can influence how a person responds to BM23AP4A2H .

Safety and Hazards

6|A-Methyl Hydrocortisone 21-Hemisuccinate is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h11,14,16-17,19,23,28,33H,4-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQHMYZONZIQMP-XYMSELFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858049
Record name 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylhydrocortisone-21-hydrogen succinate

CAS RN

119657-85-1
Record name Methylhydrocortisone-21-hydrogen hemisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119657851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLHYDROCORTISONE-21-HYDROGEN HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM23AP4A2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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